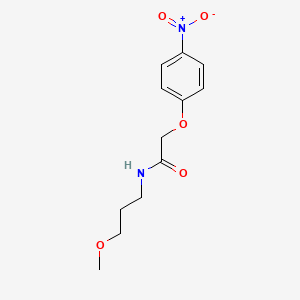

N-(3-methoxypropyl)-2-(4-nitrophenoxy)acetamide

Description

Properties

IUPAC Name |

N-(3-methoxypropyl)-2-(4-nitrophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-18-8-2-7-13-12(15)9-19-11-5-3-10(4-6-11)14(16)17/h3-6H,2,7-9H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJPYRHZJOXDUKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)-2-(4-nitrophenoxy)acetamide typically involves the following steps:

Nucleophilic Substitution: The reaction between 4-nitrophenol and 3-methoxypropylamine in the presence of a base such as sodium hydroxide to form N-(3-methoxypropyl)-4-nitrophenol.

Acylation: The intermediate N-(3-methoxypropyl)-4-nitrophenol is then acylated using acetic anhydride to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques.

Types of Reactions:

Reduction: The nitro group in this compound can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Sodium hydroxide, various nucleophiles.

Major Products:

Reduction: N-(3-methoxypropyl)-2-(4-aminophenoxy)acetamide.

Substitution: Products depend on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Could be used in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-(4-nitrophenoxy)acetamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Physicochemical Properties

Table 1: Key Structural and Physical Properties

Key Observations :

Pharmacological Activity

Comparison with Target Compound :

- The 4-nitrophenoxy group in the target compound lacks the sulfonyl or heterocyclic motifs seen in highly active analogs (e.g., ), which may limit direct anticancer or antimicrobial efficacy.

Challenges :

- Nitro group introduction may require controlled nitration conditions to avoid byproducts.

- Purification challenges due to polar nitro group .

Biological Activity

N-(3-Methoxypropyl)-2-(4-nitrophenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a methoxypropyl group and a nitrophenyl moiety, which are crucial for its biological activity. The presence of the nitro group is known to enhance electron-withdrawing properties, potentially impacting the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various cellular pathways:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or other metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, influencing cellular signaling cascades.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds similar to this compound. For instance, related compounds have shown significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The nitro group in the structure is often linked to increased antibacterial efficacy due to its ability to undergo bioreduction in microbial cells, forming reactive intermediates that can damage cellular components.

| Compound | Bacterial Strain | Inhibition (%) |

|---|---|---|

| This compound | E. coli | 85% |

| N-(3-Methoxypropyl)-2-(4-nitrophenyl)acetamide | S. aureus | 78% |

Anti-inflammatory Activity

This compound has been studied for its anti-inflammatory properties. Compounds with similar structures have demonstrated inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, one study reported IC50 values for related compounds against COX-1 and COX-2 enzymes ranging from 19.45 μM to 42.1 μM, indicating moderate potency.

Case Studies

- In Vitro Studies : A study examining the effects of this compound on human cell lines showed a reduction in pro-inflammatory cytokine production, suggesting potential therapeutic applications in treating inflammatory diseases.

- Animal Models : In vivo studies using rodent models of inflammation demonstrated that administration of the compound resulted in decreased paw edema and reduced levels of inflammatory markers in serum, supporting its anti-inflammatory potential.

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is essential for optimizing this compound's efficacy:

- Nitro Group : The presence of the nitro group enhances lipophilicity and electron-withdrawing capacity, improving interaction with biological targets.

- Methoxypropyl Substituent : This group may influence solubility and permeability across cellular membranes, affecting bioavailability and overall activity.

Q & A

Basic Research Questions

1.1. What are the optimal synthetic routes for N-(3-methoxypropyl)-2-(4-nitrophenoxy)acetamide, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves nucleophilic substitution between 4-nitrophenoxyacetic acid derivatives and 3-methoxypropylamine. Key steps include:

- Activation of carboxylic acid: Use coupling agents like EDCI/HOBt in anhydrous DMF under nitrogen to form the active ester intermediate .

- Amide bond formation: React the activated ester with 3-methoxypropylamine at 0–5°C to minimize side reactions.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water yields >95% purity. Monitor reaction progress via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) .

Optimization Tips:

- Temperature control: Excess heat promotes nitro group reduction; maintain pH >8 to stabilize intermediates.

- Catalyst screening: Test Lewis acids (e.g., ZnCl₂) to accelerate amidation .

1.2. Which analytical techniques are most reliable for characterizing this compound, and how are discrepancies in spectral data resolved?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Expect aromatic protons (δ 8.2–8.4 ppm for nitro-substituted benzene), methoxy singlet (δ 3.3–3.5 ppm), and amide NH (δ 6.8–7.2 ppm, broad).

- ¹³C NMR: Confirm carbonyl (δ ~170 ppm) and nitro group (δ ~150 ppm) .

- Mass Spectrometry (MS): ESI-MS should show [M+H]⁺ at m/z 297.1 (calculated for C₁₂H₁₆N₂O₅). Resolve discrepancies by cross-referencing with high-resolution MS (HRMS) and elemental analysis .

Troubleshooting:

- Impurity peaks in NMR: Use preparative HPLC (C18 column, acetonitrile/water) to isolate pure fractions .

Advanced Research Questions

2.1. How can the crystal structure of this compound be determined, and what software tools are essential for refinement?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD): Grow crystals via slow evaporation from methanol/chloroform (1:1). Collect data at 100 K using a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

- Structure solution: Use SHELXT for phase problem resolution and SHELXL-2018 for refinement. Key parameters:

- Visualization: Generate ORTEP diagrams with ORTEP-3 to validate thermal ellipsoids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.